molecular formula C9H13N3O2 B13637040 2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid

2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid

Katalognummer: B13637040
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: VSGWTUWRUZVFOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid is a compound that features a cyclopropyl group, an amino group, and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid typically involves the formation of the cyclopropyl group and the pyrazole ring, followed by their coupling. One common method involves the cyclopropanation of an appropriate precursor, followed by the introduction of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and pyrazole groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound can be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-(1H-pyrazol-3-yl)propanoic acid: This compound is similar in structure but lacks the cyclopropyl group.

    2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: This compound features a methyl group instead of a cyclopropyl group.

Uniqueness

The presence of the cyclopropyl group in 2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid imparts unique steric and electronic properties, making it distinct from similar compounds. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H13N3O2

Molekulargewicht

195.22 g/mol

IUPAC-Name

2-amino-2-cyclopropyl-3-pyrazol-1-ylpropanoic acid

InChI

InChI=1S/C9H13N3O2/c10-9(8(13)14,7-2-3-7)6-12-5-1-4-11-12/h1,4-5,7H,2-3,6,10H2,(H,13,14)

InChI-Schlüssel

VSGWTUWRUZVFOF-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(CN2C=CC=N2)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.